molecular formula C6H9N3O B144407 2-Methoxypyridine-3,5-diamine CAS No. 137066-64-9

2-Methoxypyridine-3,5-diamine

Cat. No.: B144407
CAS No.: 137066-64-9
M. Wt: 139.16 g/mol
InChI Key: KESFPUUBTQMZEO-UHFFFAOYSA-N
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Description

2-Methoxypyridine is a chemical compound with the molecular formula C6H7NO . It’s a clear colorless to slightly yellow liquid . It’s used as an intermediate to synthesize other compounds .


Synthesis Analysis

The synthesis of 2-Methoxypyridine derivatives has been reported in the literature . The design and synthesis of fourteen new bent shaped luminescent mesogens carrying a pyridine core substituted with various polar groups have been reported .


Molecular Structure Analysis

The molecular structure of 2-Methoxypyridine consists of a pyridine core substituted with various polar groups . The nature of polar substituents significantly influences the formation of the mesophase over a wide thermal range .


Physical and Chemical Properties Analysis

2-Methoxypyridine has a boiling point of 142 °C, a density of 1.038 g/mL at 25 °C, and a refractive index n 20/D 1.503 . It’s insoluble in water .

Safety and Hazards

2-Methoxypyridine is considered hazardous. It’s flammable and causes skin and eye irritation . It may also cause respiratory irritation .

Future Directions

The future directions of 2-Methoxypyridine research could involve the development of nucleic acid base pair analogues that use new modes of molecular recognition . This is important for fundamental research and practical applications . Another area of interest could be the catalytic stereoselective dearomatization of pyridines .

Properties

IUPAC Name

2-methoxypyridine-3,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-10-6-5(8)2-4(7)3-9-6/h2-3H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KESFPUUBTQMZEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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